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Compound of Interest

Compound Name: 2-Pentene, 1-bromo-

Cat. No.: B3429274

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for 1-bromo-2-pentene. The information is intended to support
research, development, and quality control activities where this compound is utilized. While
spectroscopic data for 1-bromo-2-pentene is cited in various chemical databases, specific
quantitative data from public sources was not available at the time of this compilation. This
guide, therefore, presents the framework for such data and provides detailed, generalized
experimental protocols for its acquisition.

Spectroscopic Data
The following tables are structured to present the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for 1-bromo-2-pentene.

Note on Data Availability: Despite references to spectral information in commercial and public
databases such as PubChem and those from suppliers like Sigma-Aldrich, the specific,
guantitative *H NMR, 3C NMR, and IR peak data for 1-bromo-2-pentene were not found to be
publicly accessible. The tables below are provided as a template for the expected data.

Table 1: *H NMR Spectroscopic Data for 1-bromo-2-
pentene

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b3429274?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available Data not available Data not available Data not available

Table 2: *C NMR Spectroscopic Data for 1-bromo-2-

pentene
Chemical Shift (8) ppm Assignment
Data not available Data not available

Table 3: Infrared (IR) Spectroscopic Data for 1-bromo-2-

pentene
Frequency (cm™?) Functional Group Assignment
Data not available Data not available

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and IR
spectra applicable to liquid samples such as 1-bromo-2-pentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 1-bromo-2-

pentene.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a
broadband probe.

Sample Preparation:

e Approximately 5-20 mg of the liquid 1-bromo-2-pentene sample is dissolved in 0.6-0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCIs).
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» A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the
solution to provide a chemical shift reference at 0 ppm.

e The solution is transferred to a standard 5 mm NMR tube.
1H NMR Acquisition:

e The NMR tube is placed in the spectrometer's probe.

e The magnetic field is shimmed to achieve homogeneity.

e Astandard one-pulse *H NMR experiment is performed.

o Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately
15 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a
good signal-to-noise ratio.

e The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and
baseline-corrected.

e The spectrum is referenced to the TMS signal at O ppm.

13C NMR Acquisition:

A proton-decoupled 3C NMR experiment is conducted.

The spectral width is typically set to 200-250 ppm.

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural
abundance of the 13C isotope.

The FID is processed similarly to the *H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 1-bromo-2-pentene by their characteristic
vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Sample Preparation (Neat Liquid):
¢ Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

e Place one to two drops of the liquid 1-bromo-2-pentene sample onto the surface of one salt
plate.

o Carefully place the second salt plate on top of the first, allowing the liquid to spread into a
thin, uniform film between the plates.

Data Acquisition:

e A background spectrum of the empty spectrometer is collected to account for atmospheric
CO:z and water vapor.

o The prepared salt plate assembly is placed in the sample holder of the FT-IR spectrometer.
e The sample spectrum is acquired, typically over a range of 4000-400 cm~1.

e Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

o The final spectrum is presented as transmittance or absorbance versus wavenumber (cm™1).

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound.

Caption: Logical workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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